3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
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Overview
Description
3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
3-Chloro: Indicates the presence of a chlorine atom at position 3.
N-cyclopropyl: Refers to the cyclopropyl group attached to a nitrogen atom.
N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl): This intricate part of the molecule contains a quinoline ring system with a methyl group and a ketone (oxo) functionality.
Benzamide: The core structure is a benzene ring with an amide functional group.
Preparation Methods
The synthesis of this compound involves several steps, including cyclization, chlorination, and amide formation
Cyclization: Start with a suitable precursor containing the quinoline ring system. Cyclize it to form the quinoline core.
Chlorination: Introduce chlorine at position 3 using a chlorinating agent.
Amide Formation: React the chlorinated intermediate with benzoyl chloride to create the benzamide.
Industrial production methods may vary, but these steps provide a general idea of the synthetic route.
Chemical Reactions Analysis
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone or other functional groups.
Substitution: The chlorine atom can be substituted with other groups.
Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling ), reducing agents, and halogenating agents.
Major Products: Various derivatives based on the substitution pattern.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential pharmaceutical properties due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a starting material for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related structures in terms of reactivity, pharmacology, and uniqueness.
Properties
CAS No. |
606095-13-0 |
---|---|
Molecular Formula |
C21H19ClN2O2 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-chloro-N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-13-5-8-19-15(9-13)10-16(20(25)23-19)12-24(18-6-7-18)21(26)14-3-2-4-17(22)11-14/h2-5,8-11,18H,6-7,12H2,1H3,(H,23,25) |
InChI Key |
WBRPZFZTMSUSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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